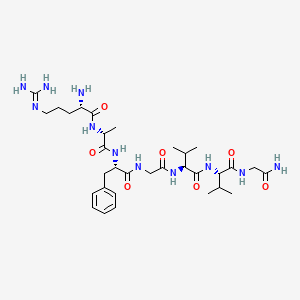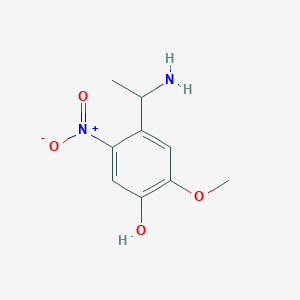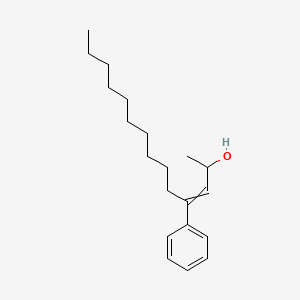
4-Phenyltetradec-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.
Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.
化学反应分析
Types of Reactions
4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyltetradec-3-en-2-one.
Reduction: Formation of 4-phenyltetradecane-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
相似化合物的比较
Similar Compounds
4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.
4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.
Uniqueness
4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.
属性
CAS 编号 |
917883-12-6 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC 名称 |
4-phenyltetradec-3-en-2-ol |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |
InChI 键 |
FVPRAWIJVFIBEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


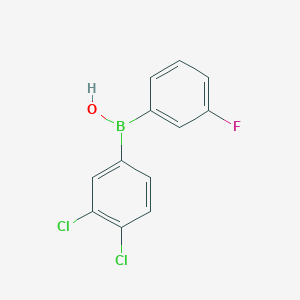
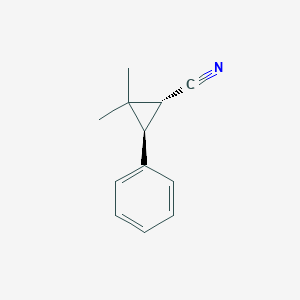
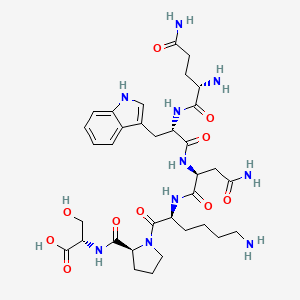
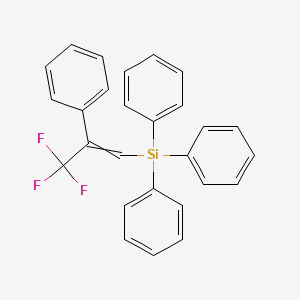
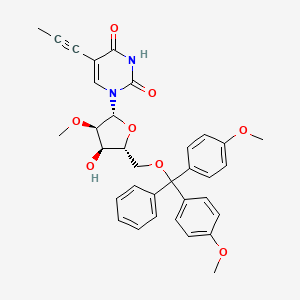
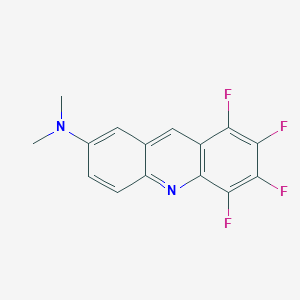
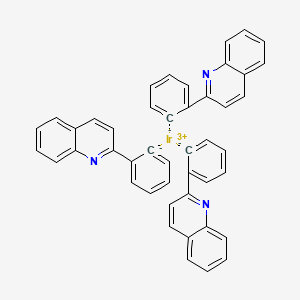


methanone](/img/structure/B12601120.png)

